Coronarin B
Overview
Description
Coronarin B is a natural diterpenoid compound isolated from the rhizomes of the plant Hedychium coronarium, which belongs to the Zingiberaceae family . This compound is known for its cytotoxic and antiplasmodial activities. This compound has a complex molecular structure, characterized by a dioxepin ring and a naphthalenyl moiety .
Mechanism of Action
Target of Action
Coronarin B, a natural diterpenoid isolated from the rhizomes of Hedychium coronarium , has been reported to have cytotoxic and antiplasmodial activities . It is known to inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells .
Mode of Action
It is known that this compound exerts its antiproliferative action via an activation of the mapk pathway, notably by a stimulation of erk/jnk phosphorylation, which subsequently leads to drug-induced inhibition of cell proliferation and activation of the intrinsic apoptotic pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may interfere with the signaling pathways that regulate cytokine production . In addition, it has been found to enhance the drought tolerance of maize plants by affecting interactions between rhizosphere fungal community and metabolites .
Pharmacokinetics
It is known that the compound has cytotoxic and antiplasmodial activities , suggesting that it is able to reach its target sites in the body
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It inhibits the production of pro-inflammatory cytokines, which can reduce inflammation and potentially alleviate symptoms of diseases characterized by excessive inflammation . In addition, it has been found to enhance the drought tolerance of maize plants, suggesting that it may have applications in agriculture .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been shown to enhance the drought tolerance of maize plants, suggesting that its efficacy may be influenced by environmental conditions such as moisture levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Coronarin B involves several steps, starting from available diterpenoids. The principal preparation methods are based on transformations of these diterpenoids. For example, the synthesis can begin with sclareol or larixol, which undergoes a series of chemical reactions to form the furanolabdanoids, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the rhizomes of Hedychium coronarium. The extraction process includes solvent extraction, followed by chromatography techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Coronarin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Coronarin B has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex diterpenoids.
Medicine: The compound exhibits cytotoxic properties, making it a potential candidate for cancer treatment.
Comparison with Similar Compounds
Coronarin B is part of a group of labdane-type diterpenoids, which include compounds such as Coronarin A, Coronarin D, and Coronarin E . These compounds share similar structural features but differ in their biological activities and potency. For example:
Coronarin A: Known for its anti-inflammatory and cytotoxic activities.
Coronarin D: Exhibits potent inhibition of NF-κB pathway and has strong anti-inflammatory and anticancer properties.
Coronarin E: Similar to this compound, it has cytotoxic and antiplasmodial activities.
Properties
IUPAC Name |
7-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-hydroxy-4,7-dihydro-3H-dioxepine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13-6-7-16-19(2,3)8-5-9-20(16,4)18(13)15-10-14(12-21)11-17(22)24-23-15/h10,12,15-18,22H,1,5-9,11H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNGEYQJGYGFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C3C=C(CC(OO3)O)C=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318146 | |
Record name | Coronarin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119188-38-4 | |
Record name | Coronarin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119188-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coronarin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What can you tell us about the isolation and identification of Coronarin B from its natural source?
A1: this compound was isolated from the rhizomes of Hedychium coronarium, also known as white ginger lily. [] While the study doesn't specifically detail the isolation procedure for this compound, it mentions that this compound was among the known compounds identified. The structural determination was likely achieved through spectroscopic data analysis, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), comparing the obtained data with previously reported information on this compound.
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